molecular formula C21H24N2O5 B2578779 3,4,5-trimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 942013-31-2

3,4,5-trimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2578779
CAS No.: 942013-31-2
M. Wt: 384.432
InChI Key: VIUGZPIIFYPITP-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic organic compound with the molecular formula C20H22N2O5 It is characterized by the presence of three methoxy groups attached to a benzene ring, a piperidinone moiety, and a benzamide structure

Preparation Methods

The synthesis of 3,4,5-trimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form 3,4,5-trimethoxybenzoyl chloride.

    Amidation Reaction: The benzoyl chloride is then reacted with 4-(2-oxopiperidin-1-yl)aniline in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

3,4,5-trimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The carbonyl group in the piperidinone moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4,5-trimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

3,4,5-trimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide can be compared with other similar compounds such as:

  • 3,4,5-trimethoxy-N-(2-methyl-2-propenyl)benzamide
  • 3,4,5-trimethoxy-N-(2-pyridinyl)benzamide hydrochloride
  • 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide

Properties

IUPAC Name

3,4,5-trimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-26-17-12-14(13-18(27-2)20(17)28-3)21(25)22-15-7-9-16(10-8-15)23-11-5-4-6-19(23)24/h7-10,12-13H,4-6,11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUGZPIIFYPITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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